DL-Cystine

Antioxidant Coulometry Redox Chemistry

L-Cystine (CAS 56-89-3), formally designated as 2-Azaniumyl-3-((2-Azaniumyl-2-Carboxylatoethyl)Disulfanyl)Propanoate, is the oxidized dimeric form of the amino acid L-cysteine, formed by a disulfide bond linking two cysteine residues. It is a white, poorly water-soluble crystalline powder (0.19 g/L at 20-25°C) with a decomposition temperature of 260-261°C.

Molecular Formula C6H12N2O4S2
Molecular Weight 240.3 g/mol
CAS No. 56-89-3
Cat. No. B1669687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Cystine
CAS56-89-3
SynonymsCopper Cystinate
Cystine
L Cystine
L-Cystine
Molecular FormulaC6H12N2O4S2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SSCC(C(=O)O)N
InChIInChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)
InChIKeyLEVWYRKDKASIDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.19 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-Cystine (CAS 56-89-3) Procurement Guide: Identity, Class, and Baseline Properties


L-Cystine (CAS 56-89-3), formally designated as 2-Azaniumyl-3-((2-Azaniumyl-2-Carboxylatoethyl)Disulfanyl)Propanoate, is the oxidized dimeric form of the amino acid L-cysteine, formed by a disulfide bond linking two cysteine residues [1]. It is a white, poorly water-soluble crystalline powder (0.19 g/L at 20-25°C) with a decomposition temperature of 260-261°C . As a member of the sulfur-containing amino acid class, L-cystine is distinct from its reduced monomer (L-cysteine) and from other disulfide-containing analogs due to its specific stereochemistry (L,L-configuration) and the critical role its disulfide bond plays in protein tertiary structure stabilization, redox buffering, and as a metabolic precursor to glutathione [1].

Why L-Cystine Cannot Be Substituted by Generic 'Cysteine' or Other Analogs


Substituting L-cystine with L-cysteine or other sulfur-containing analogs without empirical justification is scientifically unsound. While both are interconvertible via redox reactions, their distinct physicochemical properties (e.g., L-cysteine is highly water-soluble and prone to rapid auto-oxidation, whereas L-cystine is poorly soluble and stable) lead to vastly different behaviors in formulation, cell culture, and in vivo models . Crucially, stereoisomers like D-cystine exhibit no cysteine-sparing activity and can even be growth-depressing [1], while selenium analogs (e.g., selenocystine) possess different redox potentials and biological activities [2]. The following evidence quantifies these critical points of differentiation, demonstrating that L-cystine's unique combination of stability, solubility, stereospecific biological activity, and transport characteristics demands its specific selection over close analogs.

Quantitative Differentiation Guide: L-Cystine vs. Comparators


L-Cystine Exhibits Superior Antioxidant Capacity Compared to Selenocystine and Methionine

L-Cystine demonstrates higher antioxidant capacity than its selenium analog, L-selenocystine, and the related sulfur amino acid, methionine. In a coulometric assay using electrogenerated bromine in acidic aqueous solution, the antioxidant capacities of these compounds were directly compared [1].

Antioxidant Coulometry Redox Chemistry

L-Cystine is a More Potent Inhibitor of its Own Cellular Uptake than Closely Related Analogs

The structural specificity of the L-cystine transport system is demonstrated by the fact that unlabeled L-cystine itself is the most potent inhibitor of its own radiolabeled uptake, showing significantly higher inhibition than other sulfur-containing analogs and amino acids [1]. This highlights the unique recognition of the L-cystine molecule by its transporter (system xCT).

Transport Uptake Inhibition Leukocyte Cystinuria

L-Cystine is a Critical, High-Concentration Component for Optimizing Disulfide-Bonded Protein Production in CHO Cells

For the recombinant production of disulfide-bonded dimeric proteins (e.g., TGF-β superfamily members like BMP-2) in mammalian CHO cells, a specifically high concentration of L-cystine is required for optimal yield. A patented medium formulation explicitly calls for L-cystine at a concentration of at least 1.4 mM, in conjunction with a low concentration of L-glutamic acid (≤0.2 mM) [1]. This is a defined, quantitative requirement that cannot be met by standard media formulations or by substituting with L-cysteine.

Cell Culture CHO Cells Recombinant Protein Biomanufacturing

L-Cystine is Growth-Promoting and Metabolically Utilized, Unlike its Stereoisomer D-Cystine

The stereochemistry of cystine is a critical determinant of its biological activity. L-cystine exhibits a high Relative Bioavailability Value (RBV) for cysteine-sparing activity, effectively supporting growth in animal models. In contrast, D-cystine possesses no cysteine-sparing activity and is growth-depressing when administered [REFS-1, REFS-2].

Stereospecificity Nutrition Bioavailability Toxicity

L-Cystine Produces Significantly Weaker Hydrogels than Homocystine and Lanthionine, Informing Material Design

When used as a crosslinker in covalently crosslinked copolypeptide hydrogels, L-cystine yields materials with significantly inferior mechanical properties compared to hydrogels formed with L-homocystine or L-lanthionine [1]. This is a direct, application-relevant comparison where L-cystine is not the optimal choice.

Biomaterials Hydrogels Crosslinking Polypeptides

L-Cystine is Far Less Toxic Than L-Cysteine at Supraphysiological Doses

While L-cysteine and L-cystine are nutritionally equivalent at or below dietary requirement levels, their toxicity profiles diverge dramatically at higher, pharmacological doses. In animal models, L-cysteine is far more toxic than L-cystine when administered orally in the pharmacologic dosing range [1]. This is a critical safety distinction for any application involving high-concentration supplementation.

Toxicology Safety In Vivo Nutrition

Optimal Use Cases for L-Cystine Based on Empirical Differentiation


Biomanufacturing: High-Yield Production of Disulfide-Bonded Recombinant Proteins

Based on the patent evidence for CHO cell culture , L-cystine is specifically required at a high concentration (≥1.4 mM) to maximize the yield of correctly folded, disulfide-bonded dimeric proteins. This application scenario is distinct from standard cell culture, where lower concentrations of L-cystine or the more soluble L-cysteine might be used. Procurement should focus on high-purity, cell culture-tested grades (e.g., meeting EP specifications) from non-animal sources to ensure consistency and regulatory compliance in GMP manufacturing .

Nutritional and Pharmaceutical Formulation: A Safe, Stable Cysteine Source

For oral supplements, enteral/parenteral nutrition, or therapeutic formulations requiring a cysteine source, L-cystine is the superior choice due to its significantly lower toxicity compared to L-cysteine at high doses . Its poor aqueous solubility (0.19 g/L) , while a handling challenge, also confers greater chemical stability in solid dosage forms compared to the highly reactive and hygroscopic L-cysteine. Formulators should select L-cystine for its favorable safety profile and stability, justifying the need for specialized formulation techniques to address its low solubility.

Analytical Chemistry and Biological Research: A Stable Reference Standard

Due to its defined stability, high purity (≥98.5% per pharmacopoeial standards) , and well-characterized properties (e.g., specific optical rotation, melting point) , L-cystine is ideal as a reference standard for HPLC, GC, and mass spectrometry applications . Its role as a stable, oxidized dimer makes it a reliable calibrant for quantifying cysteine/cystine redox couples in biological samples, unlike the more labile L-cysteine. Researchers should procure certified reference materials (e.g., USP, Ph. Eur. grade) for this purpose.

Biomaterials: A Redox-Sensitive Crosslinker for Tunable Hydrogels

While not the strongest crosslinker , L-cystine's defining feature is its reduction-labile disulfide bond. This makes it the crosslinker of choice when designing hydrogel or polypeptide networks that must degrade or change properties in response to a reducing environment (e.g., intracellular glutathione). In contrast, thioether crosslinkers (e.g., from lanthionine) are stable against reduction. Therefore, researchers specifically seeking redox-responsive biomaterials should procure L-cystine to exploit this unique 'switchable' degradation mechanism, which is not available with more robust, non-cleavable analogs.

Technical Documentation Hub

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